molecular formula C12H11N5OS B3727433 2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone

2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone

Cat. No. B3727433
M. Wt: 273.32 g/mol
InChI Key: RMGXSOWJPRVBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cell proliferation and survival. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone has been shown to affect various biochemical and physiological processes in cells. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinases, which are involved in DNA replication and cell signaling, respectively. This compound has also been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound can be easily synthesized using various methods, and its structure can be modified to improve its activity and pharmacological properties. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of 2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone. One direction is to further investigate its potential as an anticancer agent, including its efficacy in different types of cancer and its combination with other drugs. Another direction is to explore its potential as an antimicrobial and anti-inflammatory agent, and to determine its mechanism of action in these contexts. Additionally, further studies are needed to optimize the synthesis method and improve the pharmacological properties of this compound for clinical use.

Scientific Research Applications

2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

2-[1-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-7(19-12-13-6-14-17-12)10-15-9-5-3-2-4-8(9)11(18)16-10/h2-7H,1H3,(H,13,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGXSOWJPRVBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3H-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.